2-Chloro-3,4,5-trimethylpyridine
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Overview
Description
2-Chloro-3,4,5-trimethylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is distinguished by the presence of three methyl groups and one chlorine atom attached to the pyridine ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4,5-trimethylpyridine can be achieved through several methods. One common approach involves the chlorination of 3,4,5-trimethylpyridine. This reaction typically requires the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,4,5-trimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 3,4,5-trimethylpyridine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of derivatives like 2-methoxy-3,4,5-trimethylpyridine.
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 3,4,5-trimethylpyridine.
Scientific Research Applications
2-Chloro-3,4,5-trimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3,4,5-trimethylpyridine depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In oxidation reactions, the methyl groups are oxidized by the transfer of oxygen atoms from the oxidizing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyridine: Similar structure but lacks the chlorine atom.
2-Chloro-4,5,6-trimethylpyridine: Similar structure with different positions of methyl groups.
2-Chloro-3,5-dimethylpyridine: Similar structure with fewer methyl groups.
Uniqueness
2-Chloro-3,4,5-trimethylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of the chlorine atom at the 2-position and the three methyl groups at the 3, 4, and 5 positions make it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C8H10ClN |
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Molecular Weight |
155.62 g/mol |
IUPAC Name |
2-chloro-3,4,5-trimethylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3 |
InChI Key |
DJHUVANNMZKVPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C)C)Cl |
Origin of Product |
United States |
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